

FAP-IN-2 for Imaging the Tumor Microenvironment: A Technical Guide

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Compound of Interest

Compound Name: *Fap-IN-2*

Cat. No.: *B12385977*

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Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a highly specific marker for cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment (TME). Its limited expression in healthy adult tissues and upregulation in the stroma of a majority of epithelial cancers make it an attractive target for diagnostic imaging and targeted therapies. **FAP-IN-2** is an isonitrile-containing derivative of a potent FAP inhibitor designed for radiolabeling and subsequent imaging of FAP-expressing tumors. This technical guide provides an in-depth overview of **FAP-IN-2**, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in imaging the TME.

Core Concepts

FAP-IN-2 is a small molecule inhibitor that can be labeled with radionuclides like Technetium-99m (^{99m}Tc) for Single Photon Emission Computed Tomography (SPECT) imaging. Its isonitrile group serves as a coordinating ligand for the radiometal. Upon systemic administration, the radiolabeled **FAP-IN-2** selectively binds to FAP expressed on CAFs within the TME, enabling non-invasive visualization of tumor stroma.

Chemical Properties of FAP-IN-2

Property	Value
Chemical Formula	C ₂₄ H ₂₈ F ₂ N ₆ O ₃
Molecular Weight	486.51 g/mol
CAS Number	2471983-20-5

Quantitative Data

The following tables summarize the binding affinity, selectivity, and in vivo tumor uptake of FAP inhibitors, including data for structurally related isonitrile-containing FAP inhibitors and other relevant FAP-targeted imaging agents.

Table 1: In Vitro Binding Affinity and Selectivity of FAP Inhibitors

Compound	Target	IC ₅₀ (nM)	K _i (nM)	K _d (nM)	Selectivity over DPP-IV	Reference
CN-C5-FAPI	FAP	Low Nanomolar	-	Nanomolar	High	[1]
CN-PEG4-FAPI	FAP	Low Nanomolar	-	Nanomolar	High	[1]
QCP01	FAP	-	1.26	-	High	N/A
[¹¹¹ In]QCP02	FAP	-	16.20	-	High	N/A
[^{99m} Tc]Tc-L1	FAP	-	-	Nanomolar	High	[2] [3]

Note: Specific IC₅₀ and K_d values for **FAP-IN-2** are not publicly available in the reviewed literature. The data presented is for isonitrile-containing FAP inhibitors (CN-C5-FAPI and CN-PEG4-FAPI) which share a similar functional group for radiolabeling.

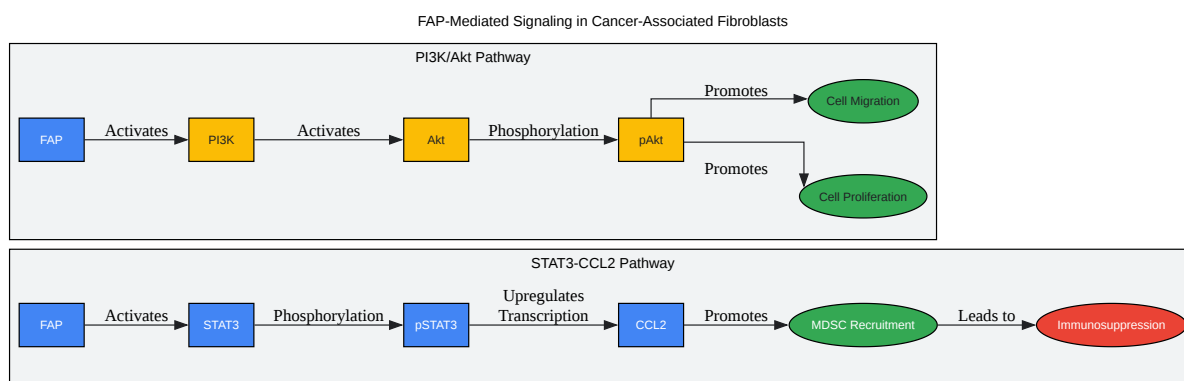
Table 2: In Vivo Tumor Uptake and Biodistribution of ^{99m}Tc-Labeled FAP Inhibitors

Radiotracer	Tumor Model	Time Post-Injection	Tumor Uptake (%ID/g)	Primary Route of Excretion	Reference
[^{99m} Tc]Tc-iFAP	Hep-G2 Xenograft	30 min	7.05 ± 1.13	Renal	[4] [5]
		2 hours			
[^{99m} Tc]Tc-L1	U87MG Xenograft	1 hour	High	Renal	[2] [3]
[^{99m} Tc][Tc-(CN-PEG4-FAP)] ₆ +	U87MG Xenograft	1 hour	High	Renal	[6] [7]

%ID/g = percentage of injected dose per gram of tissue.

Signaling Pathways

FAP expression on CAFs contributes to a pro-tumoral and immunosuppressive microenvironment through the activation of specific signaling pathways. Understanding these pathways is crucial for interpreting imaging results and for the development of FAP-targeted therapies.



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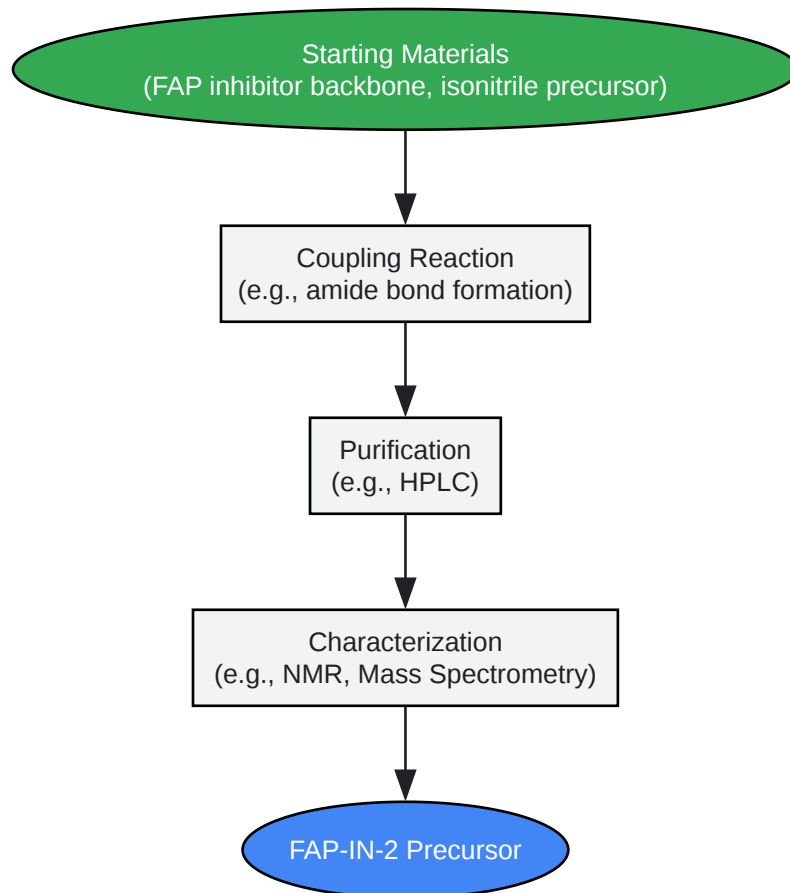
FAP-mediated signaling pathways in CAFs.

Experimental Protocols

Representative Synthesis of **FAP-IN-2** Precursor

Disclaimer: The following is a representative protocol based on the synthesis of similar isonitrile-containing FAP inhibitors. The exact procedure for **FAP-IN-2** is detailed in Chinese patent CN112409414A.

General Synthesis Workflow for Isonitrile-Containing FAP Inhibitor



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General synthesis workflow for **FAP-IN-2** precursor.

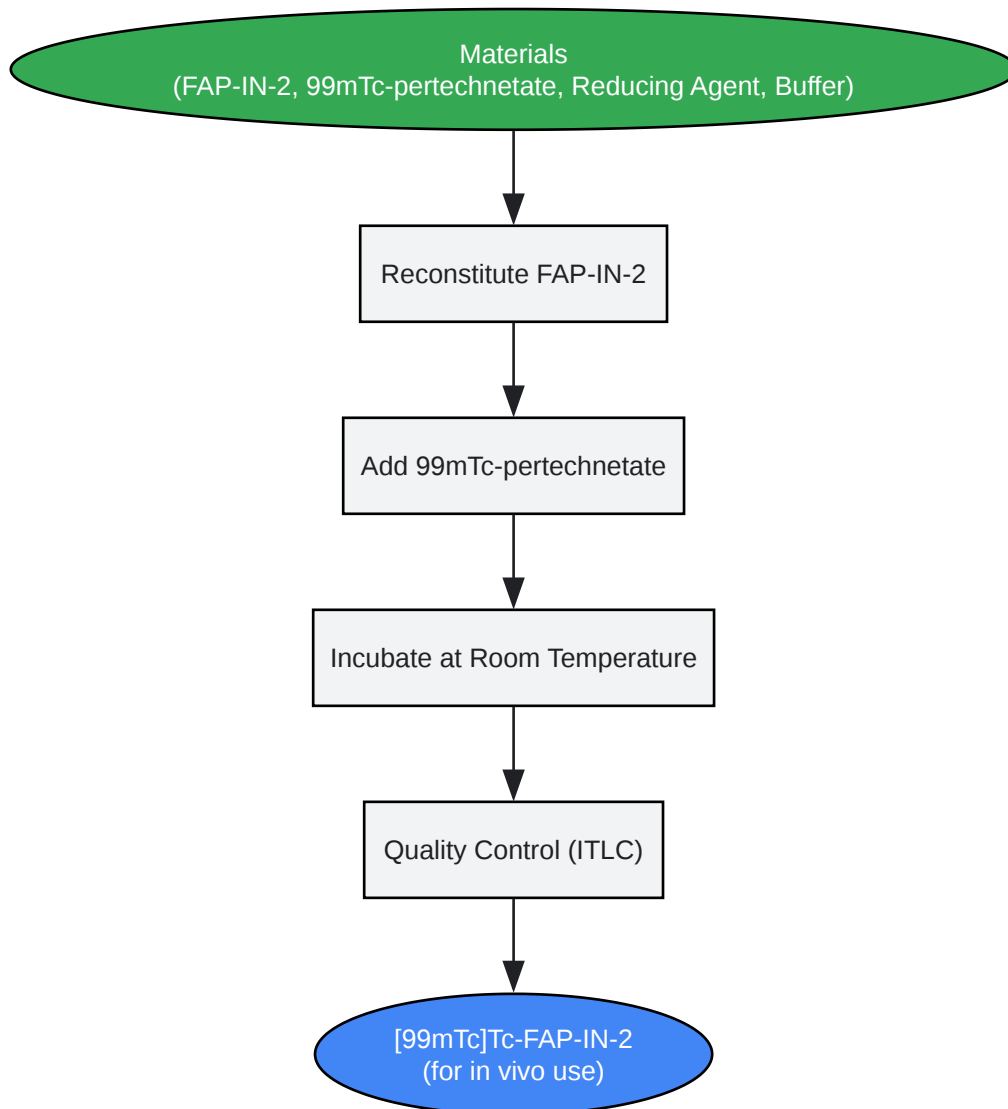
Materials:

- FAP inhibitor backbone with a reactive functional group (e.g., a carboxylic acid or amine).
- An isonitrile-containing linker with a complementary reactive group.
- Coupling reagents (e.g., HATU, DIPEA).
- Anhydrous solvents (e.g., DMF, DCM).
- Purification system (e.g., preparative HPLC).
- Analytical instruments (e.g., NMR, LC-MS).

Procedure:

- Dissolve the FAP inhibitor backbone in an anhydrous solvent.
- Add the coupling reagents and stir for a few minutes.
- Add the isonitrile-containing linker to the reaction mixture.
- Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
- Remove the solvent under reduced pressure.
- Purify the crude product by preparative HPLC.
- Collect the fractions containing the desired product and lyophilize to obtain the pure **FAP-IN-2** precursor.
- Confirm the structure and purity of the final product by NMR and mass spectrometry.

Radiolabeling of FAP-IN-2 with Technetium-99m

Workflow for ^{99m}Tc Radiolabeling of FAP-IN-2

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Workflow for ^{99m}Tc radiolabeling of **FAP-IN-2**.

Materials:

- **FAP-IN-2** precursor.
- Sterile, pyrogen-free sodium pertechnetate ($\text{Na}[^{99m}\text{TcO}_4]$) eluted from a $^{99}\text{Mo}/^{99m}\text{Tc}$ generator.
- Reducing agent (e.g., stannous chloride).

- Reaction buffer (e.g., phosphate or citrate buffer, pH 5-7).
- Sterile, pyrogen-free water for injection.
- Sterile reaction vials.

Procedure:

- In a sterile vial, dissolve a predetermined amount of **FAP-IN-2** precursor and the reducing agent in the reaction buffer.
- Add the required activity of sodium pertechnetate to the vial.
- Gently mix the contents and incubate at room temperature for 15-30 minutes.
- Perform quality control to determine the radiochemical purity.

Quality Control of [99mTc]Tc-FAP-IN-2

Materials:

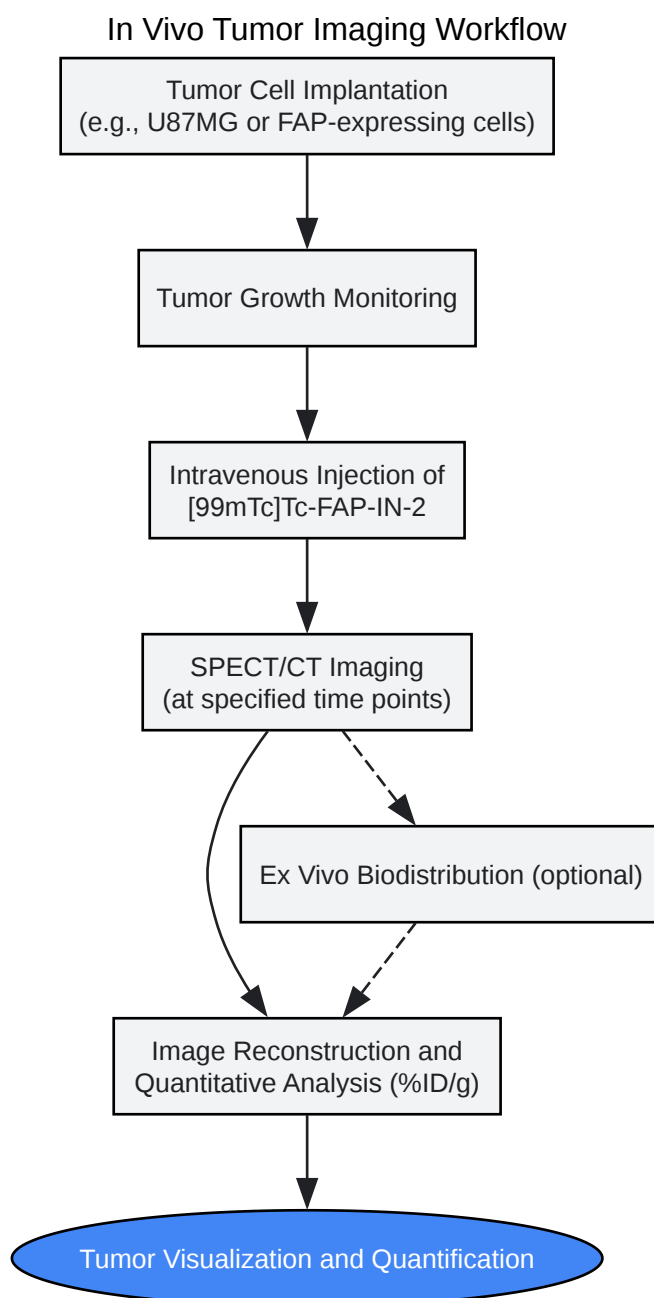
- Instant thin-layer chromatography (ITLC) strips (e.g., silica gel).
- Mobile phases (e.g., saline and acetone).
- Radio-TLC scanner or gamma counter.

Procedure:

- Spot a small amount of the reaction mixture onto two separate ITLC strips.
- Develop one strip in saline and the other in acetone.
- In the saline system, [99mTc]Tc-**FAP-IN-2** and any colloidal 99mTc will remain at the origin ($R_f = 0$), while free pertechnetate ($[99mTcO_4]^-$) will migrate with the solvent front ($R_f = 1$).
- In the acetone system, both [99mTc]Tc-**FAP-IN-2** and free pertechnetate will migrate with the solvent front ($R_f = 1$), while colloidal 99mTc will remain at the origin ($R_f = 0$).

- Scan the strips using a radio-TLC scanner or cut them into sections and count in a gamma counter to determine the percentage of radioactivity corresponding to the radiolabeled product, free pertechnetate, and colloidal impurities.
- The radiochemical purity should be >95% for in vivo use.

In Vivo SPECT/CT Imaging in a Murine Tumor Model



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